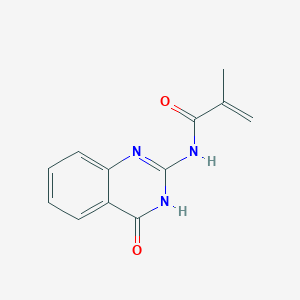![molecular formula C13H10Cl2N2O2 B14307122 2,6-Dichloro-3-[(2-methyl-4-nitrophenyl)methyl]pyridine CAS No. 112170-45-3](/img/structure/B14307122.png)
2,6-Dichloro-3-[(2-methyl-4-nitrophenyl)methyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-3-[(2-methyl-4-nitrophenyl)methyl]pyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions, a methyl group at the 3 position, and a nitrophenylmethyl group at the 4 position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-[(2-methyl-4-nitrophenyl)methyl]pyridine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids, bases, and organic solvents to facilitate the desired transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the handling of hazardous chemicals and the potential for exothermic reactions .
化学反応の分析
Types of Reactions
2,6-Dichloro-3-[(2-methyl-4-nitrophenyl)methyl]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace the chlorine atoms.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, aminopyridines, and other derivatives that retain the core pyridine structure .
科学的研究の応用
2,6-Dichloro-3-[(2-methyl-4-nitrophenyl)methyl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products
作用機序
The mechanism by which 2,6-Dichloro-3-[(2-methyl-4-nitrophenyl)methyl]pyridine exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the pyridine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to the observed effects .
類似化合物との比較
Similar Compounds
- 2,6-Dichloro-4-methylnicotinonitrile
- 2,6-Dichloro-3-methylpyridine
- 2,6-Dichloro-4-methylpyridine
Uniqueness
2,6-Dichloro-3-[(2-methyl-4-nitrophenyl)methyl]pyridine is unique due to the presence of the nitrophenylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .
特性
CAS番号 |
112170-45-3 |
|---|---|
分子式 |
C13H10Cl2N2O2 |
分子量 |
297.13 g/mol |
IUPAC名 |
2,6-dichloro-3-[(2-methyl-4-nitrophenyl)methyl]pyridine |
InChI |
InChI=1S/C13H10Cl2N2O2/c1-8-6-11(17(18)19)4-2-9(8)7-10-3-5-12(14)16-13(10)15/h2-6H,7H2,1H3 |
InChIキー |
UMUDXSLYEWABCQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])CC2=C(N=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


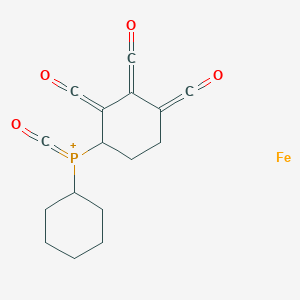
-lambda~5~-arsane](/img/structure/B14307048.png)
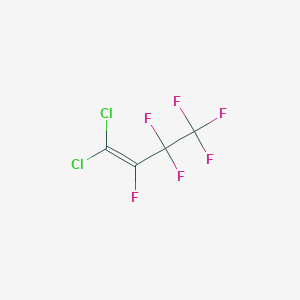

![N-[(4-methoxyphenyl)methylidene]hydroxylamine;hydrochloride](/img/structure/B14307068.png)

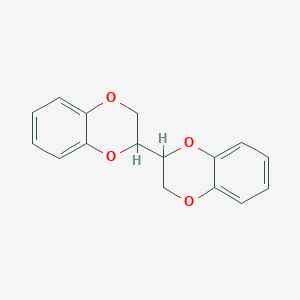

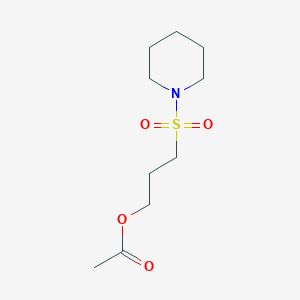
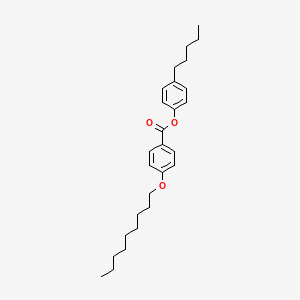
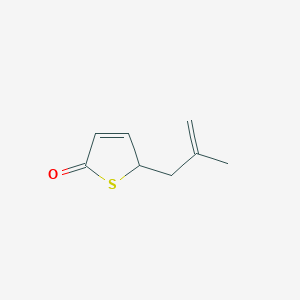
![N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hex-2-enamide](/img/structure/B14307126.png)
